molecular formula C12H14N4OS2 B5568066 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B5568066
M. Wt: 294.4 g/mol
InChI Key: AOHIJEYCFOBPHM-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide is part of a broader class of compounds that have been synthesized and analyzed for various properties. A related study demonstrated the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation, showcasing a methodological approach relevant to the compound (Yu et al., 2014). Another study provided insight into the structural and spectral features of similar compounds, further emphasizing the importance of detailed chemical analysis in understanding their potential applications (Boechat et al., 2011).

Anticancer Properties

Research on derivatives of this compound has highlighted their potential anticancer properties. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited potent cytotoxic effects against breast cancer cell lines, with structural and spectral analyses conducted to support these findings (Abu-Melha, 2021). This underscores the potential of such compounds in the development of new anticancer therapies.

Pharmacological Evaluations

Further pharmacological studies have evaluated the anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives, revealing significant activities and indicating the therapeutic potential of these compounds in managing pain and inflammation (Shkair et al., 2016). These findings are crucial for guiding future research and development efforts towards new medications.

Molecular Modeling and Drug Design

Molecular modeling has played a pivotal role in understanding the interaction mechanisms of 1,3,4-thiadiazole derivatives with biological targets. Studies involving design, synthesis, and pharmacological evaluation of such compounds as glutaminase inhibitors highlight the application of molecular modeling in drug discovery processes (Shukla et al., 2012). This approach facilitates the identification of compounds with potential therapeutic benefits, including anticancer activities.

Antimicrobial and Insecticidal Applications

The versatility of 1,3,4-thiadiazole derivatives extends to antimicrobial and insecticidal applications. Research into the synthesis and evaluation of novel derivatives has identified compounds with significant activities against various bacterial strains and insect pests, providing a foundation for developing new antimicrobial and insecticidal agents (Gadad et al., 2000). This highlights the potential of these compounds in agricultural and healthcare settings.

Mechanism of Action

The compound acts as a urease inhibitor . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori . The compound’s inhibitory activity against urease makes it a potential candidate for the treatment of infections caused by this bacterium .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302 . This indicates that it may be harmful if swallowed . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

The compound has shown promising results as a urease inhibitor . Therefore, it might be a promising candidate for further evaluation . Future research could focus on its potential use in the treatment of infections caused by Helicobacter pylori .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-7-4-3-5-9(8(7)2)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIJEYCFOBPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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